molecular formula C14H18FNO2 B13922313 tert-Butyl 3-(2-fluorophenyl)azetidine-1-carboxylate

tert-Butyl 3-(2-fluorophenyl)azetidine-1-carboxylate

Cat. No.: B13922313
M. Wt: 251.30 g/mol
InChI Key: OSZBUOLRLXTLCD-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 3-(2-fluorophenyl)-1-azetidinecarboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1-azetidinecarboxylate core with a 2-fluorophenyl group and a 1,1-dimethylethyl group attached, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 3-(2-fluorophenyl)-1-azetidinecarboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Introduction of the 2-Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorinated aromatic compound is introduced to the azetidine ring.

    Attachment of the 1,1-Dimethylethyl Group: This can be achieved through alkylation reactions using tert-butyl halides or related reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above

Properties

IUPAC Name

tert-butyl 3-(2-fluorophenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-8-10(9-16)11-6-4-5-7-12(11)15/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZBUOLRLXTLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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